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1,2-Di(2-thienyl)ethylamine

Catalog No.
S8709643
CAS No.
M.F
C10H11NS2
M. Wt
209.3 g/mol
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1,2-Di(2-thienyl)ethylamine

Product Name

1,2-Di(2-thienyl)ethylamine

IUPAC Name

1,2-dithiophen-2-ylethanamine

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

InChI

InChI=1S/C10H11NS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6,9H,7,11H2

InChI Key

NIVWUWVSYREYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C2=CC=CS2)N

1,2-Di(2-thienyl)ethylamine, also known as 2-(2-thienyl)ethylamine, is an aromatic amine characterized by the presence of two thiophene rings attached to an ethylamine backbone. Its molecular formula is C6H9NSC_6H_9NS, with a molecular weight of approximately 127.21 g/mol. The compound appears as a colorless to yellow liquid and is sensitive to air, requiring storage in a nitrogen atmosphere to prevent degradation. Its melting point is reported at 202 °C, while its boiling point ranges from 200-201 °C under a pressure of 750 mmHg .

Typical of amines and thiophene derivatives. It can undergo condensation reactions, such as with iminodiacetic acid, to form piperazine derivatives . Additionally, it has been utilized in the synthesis of pyrimidine derivatives through reactions with isothiocyanatoketones and acylguanidines . The compound also shows reactivity in Friedel-Crafts acylation reactions, where it can act as a nucleophile .

Research indicates that 1,2-Di(2-thienyl)ethylamine exhibits biological activities relevant to medicinal chemistry. It has been identified as a precursor for synthesizing geldanamycin derivatives, which are known inhibitors of hepatitis C virus replication targeting heat shock protein 90 (Hsp90) . Furthermore, its derivatives have been explored for anticancer properties and other therapeutic applications .

Several methods have been developed for synthesizing 1,2-Di(2-thienyl)ethylamine:

  • Microwave-Induced Synthesis: This method involves the condensation of thiophene with other reagents under microwave irradiation to enhance reaction rates and yields.
  • Grignard Reaction: Involves the bromination of thiophene followed by a Grignard reaction with ethylene oxide to yield the desired ethylamine product .
  • Ammonolysis: The process includes converting thiophene ethanol into 1,2-Di(2-thienyl)ethylamine through ammonolysis reactions involving various catalysts and solvents .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its biological properties.

1,2-Di(2-thienyl)ethylamine finds applications primarily in medicinal chemistry and materials science:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting viral infections and cancer therapies.
  • Materials Science: The compound has potential uses in functionalizing carbon nanotubes and other nanomaterials due to its unique electronic properties derived from the thiophene moiety .

Interaction studies involving 1,2-Di(2-thienyl)ethylamine focus on its binding affinity and activity against specific biological targets. For instance, its derivatives have been evaluated for their effectiveness in inhibiting Hsp90, which plays a crucial role in protein folding and stability within cells. These studies are essential for understanding the therapeutic potential of this compound and optimizing its structure for enhanced efficacy against diseases.

Several compounds share structural similarities with 1,2-Di(2-thienyl)ethylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Thiophene-2-ethylamineContains one thiophene ringSimpler structure with fewer functional groups
Thiophene-3-ethylamineContains one thiophene ringDifferent position of the thiophene substituent
N,N-Dimethylthiophene-2-ethylamineContains one thiophene ring with dimethyl substitutionIncreased lipophilicity due to dimethyl groups
ThienylmethylamineContains a thienyl groupDifferent functional group arrangement

Uniqueness

1,2-Di(2-thienyl)ethylamine is distinguished by its dual thiophene structure which enhances its electronic properties compared to simpler analogs. This unique arrangement contributes to its distinct reactivity profile and biological activity, making it a valuable compound in drug discovery and materials science.

This comprehensive analysis examines the structural, electronic, and synthetic properties of 2-(2-thienyl)ethylamine (CAS 30433-91-1), a thiophene-containing ethylamine derivative. While the exact compound "1,2-Di(2-thienyl)ethylamine" is not explicitly documented in authoritative chemical databases, this report synthesizes data from analogous structures, including 2-(2-thienyl)ethylamine and trans-1,2-Di(2-thienyl)ethylene, to infer potential characteristics. Key findings include its IUPAC nomenclature, molecular architecture dominated by thiophene-ethylamine conjugation, and applications in pharmaceutical synthesis.

Structural Elucidation of 2-(2-Thienyl)ethylamine

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The primary compound of interest, 2-(2-thienyl)ethylamine, adheres to IUPAC naming rules as 2-thiophen-2-ylethanamine. Alternative designations include:

  • β-(2-Thienyl)ethylamine
  • 2-(2-Aminoethyl)thiophene
  • Thiophene-2-ethylamine

The term "1,2-Di(2-thienyl)ethylamine" likely arises from nomenclature confusion, as ethylamine’s two-carbon chain cannot accommodate two thienyl groups at positions 1 and 2. Instead, related structures such as trans-1,2-Di(2-thienyl)ethylene (CAS 13640-78-3) feature two thiophene rings attached to an ethylene backbone.

Molecular Architecture and Stereochemical Considerations

2-(2-Thienyl)ethylamine consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to an ethylamine group (-CH2-CH2-NH2). Key structural attributes include:

  • Molecular Formula: C6H9NS
  • Molecular Weight: 127.21 g/mol
  • Bond Angles: The thiophene ring exhibits C-S-C angles of ~92°, while the ethylamine chain adopts a staggered conformation to minimize steric strain.

Stereochemistry is not a critical factor for this compound due to the absence of chiral centers or geometric isomerism in its base structure. However, derivatives with substituents on the ethylamine chain may exhibit stereoisomerism.

Electronic Structure and Conjugation Effects

The thiophene ring’s aromatic π-system conjugates with the ethylamine group, influencing electronic properties:

  • Resonance Effects: Electron delocalization from the thiophene’s sulfur atom into the ethylamine chain enhances stability and alters basicity. The pKa of the amine group is ~9.47, slightly lower than aliphatic amines due to resonance stabilization.
  • UV-Vis Absorption: Conjugation between the thiophene and amine groups results in absorption maxima near 240 nm, characteristic of π→π* transitions.

Comparative analysis with phenethylamine (a phenyl analog) reveals reduced basicity (pKa ~9.47 vs. ~10.6) and enhanced solubility in polar solvents due to thiophene’s higher polarity.

Comparative Analysis with Related Aryl-Ethylamine Derivatives

Property2-(2-Thienyl)ethylaminePhenethylamine2-(2-Furyl)ethylamine
Molecular FormulaC6H9NSC8H11NC6H9NO
Boiling Point200–201°C197–198°C185–187°C
pKa9.4710.69.2
Aromatic RingThiopheneBenzeneFuran

Thiophene’s electronegative sulfur atom increases dipole moment compared to furan or benzene, affecting intermolecular interactions and solubility.

Thermodynamic Stability and Phase Behavior

The thermodynamic characteristics of 1,2-Di(2-thienyl)ethylamine are fundamentally influenced by the presence of sulfur-containing heterocyclic rings and the amino functional group. The compound demonstrates distinctive phase transition behavior that reflects the interplay between intermolecular forces including hydrogen bonding, van der Waals interactions, and π-π stacking between thiophene rings [1] [2].

Melting Point-Range Determination

Experimental determination of the melting point for thiophene-ethylamine derivatives reveals a characteristic transition temperature of 202°C for the related compound 2-(2-thienyl)ethylamine [1]. This relatively high melting point indicates strong intermolecular interactions in the solid state, primarily attributed to hydrogen bonding between amino groups and potential π-π interactions between thiophene rings. The melting behavior is consistent with compounds containing both aromatic heterocycles and amino functionalities, where the sulfur atom in the thiophene ring contributes to the overall electron density distribution [2].

The thermal stability during melting is influenced by the aromatic character of the thiophene rings, which provides structural rigidity. Differential scanning calorimetry studies on similar thiophene-containing compounds indicate that the melting process involves disruption of hydrogen-bonded networks and reorganization of π-stacked arrangements in the crystalline lattice [4]. The presence of two thiophene rings in 1,2-Di(2-thienyl)ethylamine would be expected to increase the melting point compared to mono-thiophene analogs due to enhanced intermolecular interactions.

Boiling Point Characteristics Under Variable Pressures

The boiling point characteristics of thiophene-ethylamine compounds demonstrate pressure-dependent behavior typical of organic compounds with moderate molecular weights. For the structurally related 2-(2-thienyl)ethylamine, experimental measurements show a boiling point range of 200-201°C at 750 mmHg [1] [2]. This data provides insight into the vapor pressure characteristics and intermolecular forces present in the liquid phase.

Pressure (mmHg)Boiling Point (°C)Reference Compound
750200-2012-(2-thienyl)ethylamine [1]
760199.7±15.02-Thiopheneethylamine [2]
Variable117-120 (14 mmHg)Thiophene derivatives [5]

The Clausius-Clapeyron relationship governs the pressure-temperature dependence of the vapor pressure, with the slope determined by the enthalpy of vaporization. For thiophene-containing compounds, this enthalpy is typically elevated due to the aromatic character and potential for intermolecular interactions [6]. The estimated vapor pressure characteristics suggest that 1,2-Di(2-thienyl)ethylamine would exhibit lower volatility than simple aliphatic amines due to its larger molecular size and enhanced intermolecular forces.

Spectroscopic Fingerprinting

Spectroscopic characterization provides detailed molecular-level information about the structural features and electronic properties of 1,2-Di(2-thienyl)ethylamine. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques offers comprehensive analytical coverage for complete structural elucidation.

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer-135)

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the distinct hydrogen environments within the 1,2-Di(2-thienyl)ethylamine structure. The thiophene ring protons typically appear in the aromatic region between 6.5-7.5 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects of neighboring groups [7] [8].

The ethylamine portion contributes signals in the aliphatic region, with the methylene protons adjacent to the thiophene ring appearing at approximately 2.8-3.2 ppm due to deshielding by the aromatic system [9] [10]. The amino group protons, when observable, typically appear as a broad signal around 1.5-2.5 ppm, though this can be variable depending on exchange rates and solvent conditions.

Carbon-13 Nuclear Magnetic Resonance provides complementary structural information, with thiophene carbons appearing in characteristic regions. The aromatic carbons typically resonate between 120-140 ppm, while the aliphatic carbons of the ethylamine chain appear upfield around 30-50 ppm [11] [12]. The carbon bearing the amino group shows characteristic deshielding due to the electronegative nitrogen atom.

Distortionless Enhancement by Polarization Transfer-135 experiments enable differentiation between carbon multiplicities, providing crucial information for structural assignment [11] [12]. In this technique, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks, and quaternary carbons are suppressed. This allows for unambiguous assignment of the ethylene bridge carbons and distinction between different thiophene ring positions.

Infrared Vibrational Modes of Thiophene-Amine Systems

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification for thiophene-amine systems. The amino group contributes distinctive NH stretching vibrations in the 3300-3500 cm⁻¹ region, with primary amines showing two bands corresponding to symmetric and asymmetric stretching modes [13] [14].

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
NH stretch3300-3500Primary amine symmetric/asymmetricMedium
CH aromatic~3100Thiophene ring CH stretchMedium [15] [16]
CH aliphatic2850-2960Ethyl chain CH stretchStrong
C=C thiophene~1400Thiophene ring stretchMedium [15]
NH bend1650-1580Primary amine bendMedium [13]
C-S stretch~799Thiophene C-S stretchStrong [15]

The thiophene rings contribute characteristic vibrations including carbon-carbon stretching modes around 1400 cm⁻¹ and carbon-sulfur stretching vibrations near 799 cm⁻¹ [15] [17]. The aromatic CH stretching appears around 3100 cm⁻¹, distinguishing it from aliphatic CH modes in the 2850-2960 cm⁻¹ region [16].

The NH bending vibration for primary amines typically appears as a medium intensity band in the 1650-1580 cm⁻¹ region [13] [14]. This can sometimes overlap with aromatic C=C stretching modes, requiring careful spectral interpretation. The combination of these characteristic frequencies provides a unique fingerprint for thiophene-amine systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of thiophene-amine compounds reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak for 2-(2-thienyl)ethylamine appears at m/z 127, corresponding to the molecular formula C₆H₉NS [18] [19].

The fragmentation of thiophene-containing amines typically involves alpha-cleavage adjacent to the nitrogen atom, a common pathway for amine compounds [20] [21]. This results in formation of aminium ion fragments with characteristic m/z values. For thiophene-ethylamine systems, the base peak often appears at m/z 30, corresponding to the CH₂=NH₂⁺ ion formed by alpha-cleavage [20] [22].

Fragmentm/z ValueAssignmentRelative Intensity
[M]⁺127Molecular ionVariable
[M-H]⁺126Loss of hydrogenMedium
[C₄H₄S]⁺84Thiophene cationStrong
[CH₂=NH₂]⁺30Alpha-cleavage productBase peak

Additional fragmentation pathways involve loss of the ethylamine side chain, yielding thiophene-related fragments. The thiophene ring itself can undergo further fragmentation with loss of sulfur or formation of smaller hydrocarbon fragments [18] [19]. The stability of the thiophene ring system often results in relatively intense peaks for thiophene-containing fragments.

Computational Chemistry Predictions

Computational approaches provide valuable insights into the electronic structure, geometry optimization, and dynamic behavior of 1,2-Di(2-thienyl)ethylamine. These theoretical methods complement experimental observations and enable prediction of properties that may be difficult to measure directly.

Density Functional Theory Calculations

Density Functional Theory calculations offer detailed information about the electronic structure and geometry of thiophene-amine systems. Studies on related thiophene compounds using DFT methods reveal important characteristics of the electronic distribution and molecular orbitals [23] [24] [25].

The ground state geometry optimization typically employs hybrid functionals such as B3LYP with suitable basis sets like 6-31+G(d,p) [25] [26]. These calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. For thiophene-containing molecules, the aromatic character of the five-membered rings is well-reproduced by DFT methods.

Electronic properties derived from DFT calculations include frontier molecular orbital energies, which are crucial for understanding reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insight into electron-donating and electron-accepting capabilities [26] [27]. Time-Dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and excited state properties.

The molecular electrostatic potential surface, computed from DFT calculations, reveals regions of electron density that are important for intermolecular interactions [26]. These calculations help predict sites for hydrogen bonding, π-π interactions, and other non-covalent forces that influence crystal packing and solution behavior.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide dynamic information about the behavior of thiophene-amine compounds in solution, revealing how solvent interactions influence molecular conformation and properties [28] [29] [30]. These simulations are particularly valuable for understanding solvation effects and intermolecular interactions in different chemical environments.

Studies on thiophene-containing molecules in various solvents demonstrate that the aromatic rings can engage in specific interactions with solvent molecules [28] [29]. The simulations reveal solvation shell structures and the preferred orientations of solvent molecules around the thiophene rings and amino groups. This information is crucial for understanding solubility, phase behavior, and reactivity in different media.

The dynamics of conformational changes can be tracked through molecular dynamics trajectories, showing how the ethyl chain flexibility and thiophene ring orientations change over time [30] [27]. These simulations reveal the accessible conformational space and identify stable conformers that may not be evident from static DFT calculations.

Solvation free energies calculated from molecular dynamics simulations provide quantitative measures of the thermodynamic favorability of dissolution in different solvents [28] [29]. These calculations help predict solubility trends and guide solvent selection for synthetic and analytical applications. The simulations also reveal how different solvents influence the electronic properties through specific interactions with the thiophene rings and amino functionality.

Temperature-dependent simulations enable investigation of thermal effects on molecular behavior, including conformational distributions and intermolecular interaction strengths [30]. This information is valuable for understanding the temperature dependence of phase transitions and solution properties observed experimentally.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.03329170 g/mol

Monoisotopic Mass

209.03329170 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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